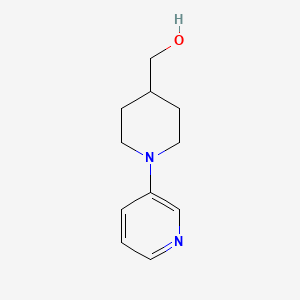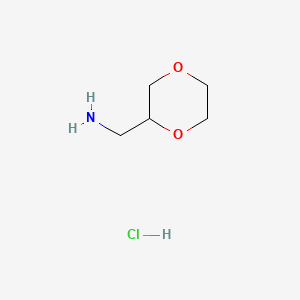
(2-Amino-4,6-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4,6-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of an amino group and two fluorine atoms attached to a benzene ring, along with a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-difluorophenyl)methanol typically involves the reaction of 2,6-difluoroaniline with formaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,6-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2-amino-4,6-difluorobenzaldehyde or 2-amino-4,6-difluorobenzoic acid.
Reduction: Formation of 2-amino-4,6-difluorophenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4,6-difluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts desirable properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (2-Amino-4,6-difluorophenyl)methanol in biological systems involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4,6-difluorophenyl)ethanol: Similar structure but with an ethyl group instead of a methylene group.
(2-Amino-4,6-difluorophenyl)amine: Lacks the hydroxyl group, making it less polar.
(2-Amino-4,6-difluorophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2-Amino-4,6-difluorophenyl)methanol is unique due to the combination of its amino, hydroxyl, and fluorine substituents. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-amino-4,6-difluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHWRKHRPUHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)CO)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)




![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

